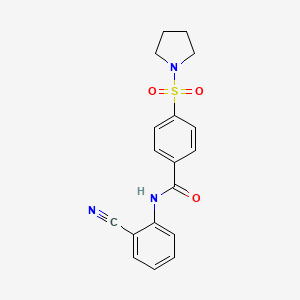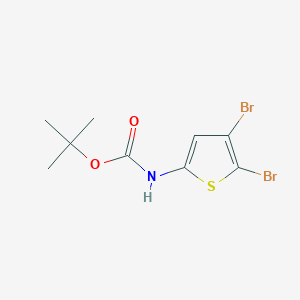![molecular formula C18H16ClN3O2 B2694652 1-(4-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one CAS No. 1029744-50-0](/img/structure/B2694652.png)
1-(4-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one, also known as P7C3, is a small molecule with potential therapeutic applications in various neurological disorders. This compound was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center, and since then, it has been the subject of extensive scientific investigation.
作用機序
The exact mechanism of action of 1-(4-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one is not fully understood, but it is believed to involve the activation of a cellular pathway that promotes cell survival and neurogenesis. This pathway involves the interaction of 1-(4-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one with a protein called nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of a molecule called nicotinamide adenine dinucleotide (NAD). NAD is a critical molecule involved in energy metabolism and cell survival, and its depletion has been linked to various neurological disorders.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one has been shown to have a number of biochemical and physiological effects in various animal models. These include the promotion of cell survival, the inhibition of apoptosis (programmed cell death), the enhancement of neurogenesis, and the protection of neurons from oxidative stress and other forms of damage.
実験室実験の利点と制限
One advantage of 1-(4-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one is its relatively simple synthesis method, which allows for the production of large quantities of the compound for use in laboratory experiments. In addition, 1-(4-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one has been shown to be relatively stable and non-toxic, which makes it a useful tool for investigating the mechanisms of neuroprotection and neurogenesis.
One limitation of 1-(4-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one is its limited solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the exact mechanism of action of 1-(4-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on 1-(4-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one. One area of interest is the development of more potent and selective analogs of 1-(4-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one that may have improved therapeutic efficacy. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective and neurogenic effects of 1-(4-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one, which may provide insights into the development of novel therapies for neurological disorders. Finally, the potential clinical applications of 1-(4-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease, warrant further investigation.
合成法
The synthesis of 1-(4-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one involves a multi-step process that includes the reaction of 4-chlorobenzaldehyde with 2-methoxybenzylamine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently reacted with pyrazinone to form the final product.
科学的研究の応用
1-(4-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease. In addition, 1-(4-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one has been shown to promote neurogenesis, the formation of new neurons, in the adult brain. These findings suggest that 1-(4-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one may have potential therapeutic applications in the treatment of various neurological disorders.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-methoxyphenyl)methylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-24-16-5-3-2-4-13(16)12-21-17-18(23)22(11-10-20-17)15-8-6-14(19)7-9-15/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHFWEGIUQXLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-Dichlorophenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2694569.png)

![Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B2694571.png)




![Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2694579.png)


![N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2694586.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2694591.png)
